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molecular formula C10H12N2O B8508373 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

5-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine

Cat. No. B8508373
M. Wt: 176.21 g/mol
InChI Key: NMSOTSRRHOIRCV-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

To a flask containing 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine (61.6 mg, 0.35 mmol) in EtOAc (3.0 mL) and EtOH (1.0 mL) was added 10% palladium on activated carbon (75.7 mg, 0.071 mmol). After purging, the mixture was stirred under an atmosphere of hydrogen at 23° C. The reaction was monitored with TLC and LC-MS. After 19 h, the reaction was filtered through Celite™. After concentration, the residue was identified as 5-(tetrahydro-2H-pyran-4-yl)pyridin-3-amine that was used without purification. Mass Spectrum (pos.) m/e: 179.1 (M+1).
Quantity
61.6 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
75.7 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[CH:8]=[C:9]([NH2:13])[CH:10]=[N:11][CH:12]=2)[CH2:3][CH2:2]1>CCOC(C)=O.CCO.[Pd]>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:8]=[C:9]([NH2:13])[CH:10]=[N:11][CH:12]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
61.6 mg
Type
reactant
Smiles
O1CCC(=CC1)C=1C=C(C=NC1)N
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
75.7 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
O1CCC(CC1)C=1C=C(C=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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